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molecular formula C20H20O7 B1683788 BNC105 CAS No. 945771-74-4

BNC105

Cat. No. B1683788
M. Wt: 372.4 g/mol
InChI Key: RADMJHVVIZTENA-UHFFFAOYSA-N
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Patent
US08198466B2

Procedure details

Note: A similar reaction when scaled-up with 2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan (1.25 gm) and boron trichloride solution (1M solution in DCM, 3.1 mL) gave the title compound (930 mg, 83%).
Name
2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]2[C:7]([O:13]C(C)C)=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:4]=2[C:3]=1[C:17](=[O:30])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[C:21]([O:26][CH3:27])=[C:20]([O:28][CH3:29])[CH:19]=1.B(Cl)(Cl)Cl>>[CH3:1][C:2]1[O:6][C:5]2[C:7]([OH:13])=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:4]=2[C:3]=1[C:17](=[O:30])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[C:21]([O:26][CH3:27])=[C:20]([O:28][CH3:29])[CH:19]=1

Inputs

Step One
Name
2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan
Quantity
1.25 g
Type
reactant
Smiles
CC1=C(C2=C(O1)C(=C(C=C2)OC)OC(C)C)C(C2=CC(=C(C(=C2)OC)OC)OC)=O
Name
Quantity
3.1 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(C2=CC(=C(C(=C2)OC)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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